molecular formula C13H14N2O2 B3174759 (2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine CAS No. 954258-87-8

(2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine

Cat. No.: B3174759
CAS No.: 954258-87-8
M. Wt: 230.26 g/mol
InChI Key: QMPNSJBLHFHLTN-UHFFFAOYSA-N
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Description

(2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is characterized by the presence of a methoxyphenoxy group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine is unique due to the specific positioning of the methanamine group on the 3-position of the pyridine ring, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

[2-(4-methoxyphenoxy)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-11-4-6-12(7-5-11)17-13-10(9-14)3-2-8-15-13/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPNSJBLHFHLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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